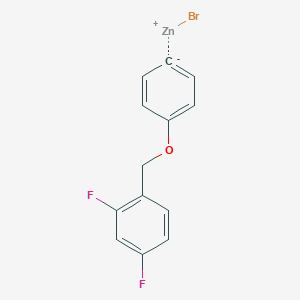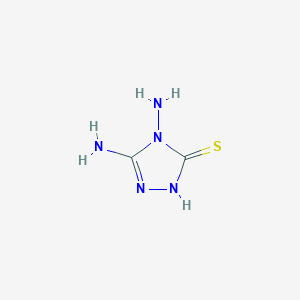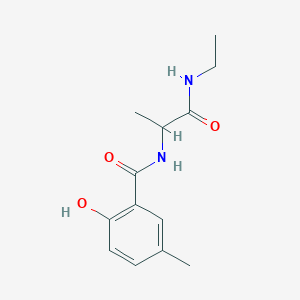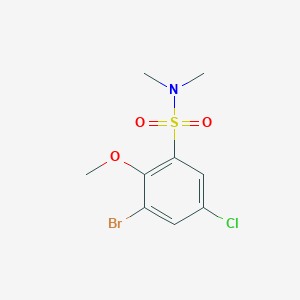
4-(2',4'-DifluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of difluorobenzyloxy groups enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(2’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The process can be summarized as follows:
Starting Material: 4-(2’,4’-Difluorobenzyloxy)bromobenzene
Reagent: Zinc powder
Catalyst: Palladium or nickel-based catalysts
Solvent: Tetrahydrofuran (THF)
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or dimethylformamide (DMF).
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides, and solvents like THF or dichloromethane (DCM).
Addition Reactions: Carbonyl compounds (aldehydes or ketones), and solvents like THF or ethanol.
Major Products Formed
Cross-Coupling Reactions: Biphenyl derivatives or substituted aromatic compounds.
Substitution Reactions: Substituted benzene derivatives.
Addition Reactions: Secondary or tertiary alcohols.
Aplicaciones Científicas De Investigación
4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide is utilized in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of drug candidates and the synthesis of medicinally relevant compounds.
Industry: It is used in the production of specialty chemicals, polymers, and materials science research.
Mecanismo De Acción
The mechanism of action of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide involves its role as a nucleophile in various reactions. The difluorobenzyloxy group enhances its reactivity by stabilizing the negative charge on the zinc atom. In cross-coupling reactions, the compound forms a transient complex with the catalyst, facilitating the transfer of the phenyl group to the electrophile. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide can be compared with other similar organozinc compounds, such as:
- 4-(3’,4’-Difluorobenzyloxy)phenylzinc bromide
- 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide
- 4-(2’,4’-Difluorobenzyloxy)phenylzinc chloride
Uniqueness
The unique aspect of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide lies in the specific positioning of the difluorobenzyloxy groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required.
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-difluoro-1-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
AUGJYEYMJYCQQW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)



![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)





![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)



